molecular formula C5H10ClF2NO2 B1458763 3,3-Difluoropiperidine-4,4-diol hydrochloride CAS No. 1788044-01-8

3,3-Difluoropiperidine-4,4-diol hydrochloride

Cat. No. B1458763
M. Wt: 189.59 g/mol
InChI Key: CCPGIODLDBENST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoropiperidine-4,4-diol hydrochloride is a chemical compound with the molecular formula C5H10ClF2NO2 . It is used in research and has a molecular weight of 189.59 g/mol .


Synthesis Analysis

The synthesis of 3,3-Difluoropiperidine-4,4-diol hydrochloride involves a reaction with hydrogen chloride, palladium 10% on activated carbon, and hydrogen in ethanol and water at 20℃ . The mixture is purged with H2 three times and hydrogenated at room temperature under atmospheric pressure . After the starting material is consumed, the mixture is filtered through celite and the filter pad is extracted with EtOH . The combined filtrates are concentrated under reduced pressure and the crude 3,3-difluoropiperidine-4,4-diol hydrochloride product is used directly in the next step without purification .


Molecular Structure Analysis

The molecular structure of 3,3-Difluoropiperidine-4,4-diol hydrochloride is represented by the formula C5H10ClF2NO2 . The InChI Key is CCPGIODLDBENST-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3-Difluoropiperidine-4,4-diol hydrochloride include a molecular weight of 189.59 g/mol . It is stored in an inert atmosphere at 2-8°C . The compound is solid in physical form .

Scientific Research Applications

4,4-Piperidinediol hydrochloride is a synthetic organic compound used as an intermediate in the production of various drugs and organic compounds . It is soluble in water, stable under normal conditions, and is produced by reacting piperazine with diethyl carbonate in the presence of hydrogen chloride gas .

  • Pharmaceuticals : It is a key intermediate for the production of piperazine-containing drugs such as fentanyl analogs . It is used in the production of various drugs such as piperazine-based antipyretic analgesics and tranquilizers .
  • Organic Synthesis : It is a useful research chemical that has a variety of applications in organic synthesis . It is also known as 4-piperidone hydrochloride monohydrate and is a commonly used organic raw material for the preparation of several organic intermediates .
  • Dyes and Other Organic Compounds : It can also be used as an intermediate for dyes and other organic compounds .
  • P-gp Inhibitors Synthesis : 4,4-Piperidinediol hydrochloride can be used as a precursor for the synthesis of P-gp inhibitors, which are compounds that modulate the activity of P-glycoprotein and can increase drug absorption .
  • Treatment of Various Diseases : 4,4-Piperidinediol hydrochloride can be used in the development of drugs for the treatment of various diseases including cancer, bacterial infections, and neurological disorders .
  • Preparation of Organic Intermediates : It is also known as 4-piperidone hydrochloride monohydrate and is a commonly used organic raw material for the preparation of several organic intermediates such as 3-(dimethylamino)-N-methylsulfonyl-4-piperidone, haloperidol, and its derivatives .
  • P-gp Inhibitors Synthesis : 4,4-Piperidinediol hydrochloride can be used as a precursor for the synthesis of P-gp inhibitors, which are compounds that modulate the activity of P-glycoprotein and can increase drug absorption .
  • Treatment of Various Diseases : 4,4-Piperidinediol hydrochloride can be used in the development of drugs for the treatment of various diseases including cancer, bacterial infections and neurological disorders .
  • Preparation of Organic Intermediates : It is also known as 4-piperidone hydrochloride monohydrate and is a commonly used organic raw material for the preparation of several organic intermediates such as 3- (dimethylamino)-N-methylsulfonyl-4-piperidone, haloperidol, and its derivatives .

Safety And Hazards

The safety and hazards associated with 3,3-Difluoropiperidine-4,4-diol hydrochloride include the signal word “Warning” and the hazard statements H302, H315, H320, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3,3-difluoropiperidine-4,4-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2.ClH/c6-4(7)3-8-2-1-5(4,9)10;/h8-10H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPGIODLDBENST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1(O)O)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoropiperidine-4,4-diol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Difluoropiperidine-4,4-diol hydrochloride
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3,3-Difluoropiperidine-4,4-diol hydrochloride
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3,3-Difluoropiperidine-4,4-diol hydrochloride
Reactant of Route 4
3,3-Difluoropiperidine-4,4-diol hydrochloride
Reactant of Route 5
3,3-Difluoropiperidine-4,4-diol hydrochloride
Reactant of Route 6
3,3-Difluoropiperidine-4,4-diol hydrochloride

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